molecular formula C8H14O B6270226 rac-4-methylcyclohexane-1-carbaldehyde, trans CAS No. 7133-05-3

rac-4-methylcyclohexane-1-carbaldehyde, trans

Cat. No.: B6270226
CAS No.: 7133-05-3
M. Wt: 126.2
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Description

rac-4-Methylcyclohexane-1-carbaldehyde, trans is an organic compound with the molecular formula C8H14O It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

rac-4-Methylcyclohexane-1-carbaldehyde, trans can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The resulting racemic mixture of 4-methylcyclohexanol is then oxidized using an oxidizing agent like pyridinium chlorochromate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-4-Methylcyclohexane-1-carbaldehyde, trans undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-methylcyclohexane-1-carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-methylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: 4-Methylcyclohexane-1-carboxylic acid.

    Reduction: 4-Methylcyclohexanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

rac-4-Methylcyclohexane-1-carbaldehyde, trans has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-4-methylcyclohexane-1-carbaldehyde, trans depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons. In reduction reactions, the aldehyde group is reduced to an alcohol group by the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

rac-4-Methylcyclohexane-1-carbaldehyde, trans can be compared with other similar compounds, such as:

    4-Methylcyclohexanone: A precursor in the synthesis of this compound.

    4-Methylcyclohexanol: A reduction product of this compound.

    4-Methylcyclohexane-1-carboxylic acid: An oxidation product of this compound.

The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

7133-05-3

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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